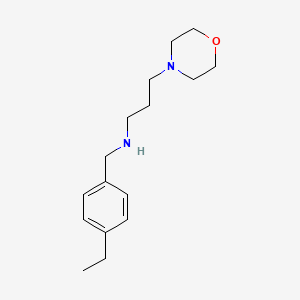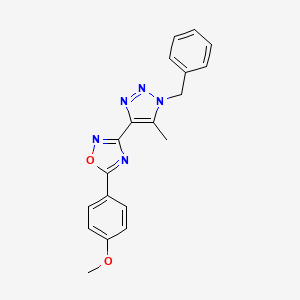
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities.
科学的研究の応用
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The mechanism of action of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. In addition, it has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that exhibit similar biological activities.
将来の方向性
There are several future directions for the study of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anticancer agent, as it has been shown to exhibit activity against various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-hydrazino-5-oxo-pentanoate. This intermediate is then reacted with benzyl isocyanide and copper (I) chloride to form this compound. This method has been reported to have a high yield and purity of the final product.
特性
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-17(21-23-24(13)12-14-6-4-3-5-7-14)18-20-19(26-22-18)15-8-10-16(25-2)11-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLSKVOJGAHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
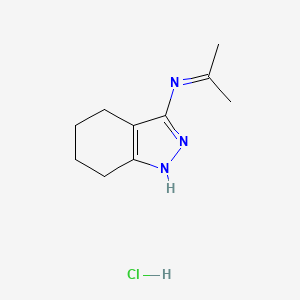
![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)

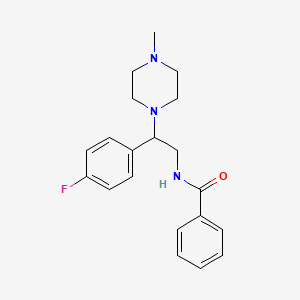
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)
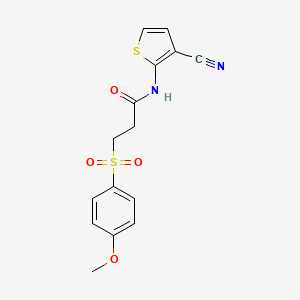

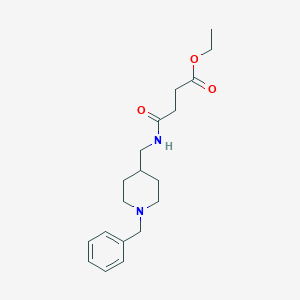
![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)
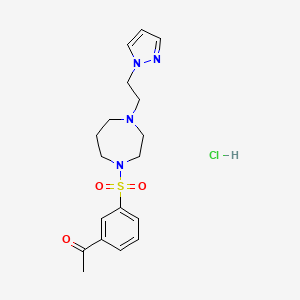
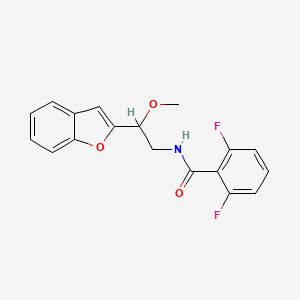
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
